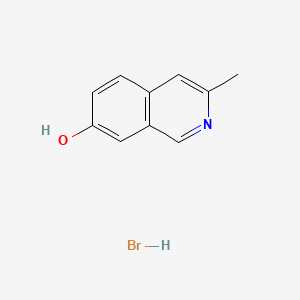

3-Methylisoquinolin-7-ol hydrobromide

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C10H10BrNO |

|---|---|

Molekulargewicht |

240.10 g/mol |

IUPAC-Name |

3-methylisoquinolin-7-ol;hydrobromide |

InChI |

InChI=1S/C10H9NO.BrH/c1-7-4-8-2-3-10(12)5-9(8)6-11-7;/h2-6,12H,1H3;1H |

InChI-Schlüssel |

BHEDHTDMEHPHFE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C(C=C2)O)C=N1.Br |

Herkunft des Produkts |

United States |

Strategic Synthetic Methodologies for 3 Methylisoquinolin 7 Ol Hydrobromide

Classical and Established Routes to the Isoquinoline (B145761) Core Relevant to 3-Methylisoquinolin-7-ol (B1590295) Hydrobromide

The foundational methods for isoquinoline synthesis, developed in the late 19th and early 20th centuries, remain relevant for the construction of substituted isoquinolines like 3-methylisoquinolin-7-ol. These classical routes, including the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions, provide a robust framework for accessing the isoquinoline nucleus.

Adaptations of Bischler-Napieralski Cyclization and Related Reactions

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which can then be aromatized to the corresponding isoquinolines. nrochemistry.comorganic-chemistry.org This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent. wikipedia.orgresearchgate.net

For the synthesis of a 7-hydroxy-3-methylisoquinoline derivative, a plausible starting material would be N-[2-(3-hydroxyphenyl)propyl]acetamide. The presence of the hydroxyl group on the phenyl ring activates it towards electrophilic substitution, facilitating the cyclization. nrochemistry.com The reaction is typically carried out under refluxing acidic conditions using dehydrating agents such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA). nrochemistry.comwikipedia.org The resulting 7-hydroxy-3-methyl-3,4-dihydroisoquinoline can then be subjected to dehydrogenation to yield the aromatic isoquinoline core.

Two potential mechanistic pathways are generally considered for the Bischler-Napieralski reaction. One involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a nitrilium ion intermediate. wikipedia.org The prevailing mechanism can be influenced by the specific reaction conditions.

A key consideration in this synthesis is the regioselectivity of the cyclization. With a meta-hydroxyl group on the phenethylamine precursor, the cyclization is directed to the position para to the activating hydroxyl group, which would correctly yield the desired 7-substituted isoquinoline. jk-sci.com

Table 1: Key Features of the Bischler-Napieralski Reaction for 7-Hydroxy-3-Methylisoquinoline Synthesis

| Feature | Description |

| Reaction Type | Intramolecular electrophilic aromatic substitution |

| Precursor | β-(m-hydroxyphenyl)propylamine derivative |

| Key Reagents | Dehydrating agents (e.g., POCl₃, P₂O₅) |

| Intermediate | 3,4-Dihydroisoquinoline |

| Final Step | Aromatization/Dehydrogenation |

Utility of Pomeranz-Fritsch Synthesis and its Modifications

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.comwikipedia.org This reaction, first reported in 1893, involves the condensation of an aromatic aldehyde or ketone with an aminoacetaldehyde acetal. thermofisher.comacs.org

To synthesize 3-methylisoquinolin-7-ol, a potential starting point would be 3-hydroxybenzaldehyde (B18108). This would be condensed with a suitable aminoacetal, such as 1-amino-2,2-diethoxypropane, to form the necessary Schiff base intermediate. Subsequent treatment with a strong acid, typically concentrated sulfuric acid, would induce cyclization and aromatization to form the isoquinoline ring system. thermofisher.com The methyl group at the 3-position of the target molecule would originate from the aminoacetal component.

Several modifications of the Pomeranz-Fritsch reaction have been developed to improve yields and expand its scope. thermofisher.comacs.org For instance, the use of alternative acid catalysts and reaction conditions has been explored. One notable modification is the Bobbitt-Schlittler modification, which involves the reduction of the intermediate Schiff base before cyclization to produce tetrahydroisoquinolines. thermofisher.comresearchgate.net

Table 2: Application of the Pomeranz-Fritsch Reaction to 3-Methylisoquinolin-7-ol Synthesis

| Step | Description | Starting Materials | Key Reagents |

| 1 | Formation of Benzalaminoacetal | 3-Hydroxybenzaldehyde and 1-Amino-2,2-diethoxypropane | - |

| 2 | Acid-Catalyzed Cyclization | The formed benzalaminoacetal | Concentrated H₂SO₄ |

Pictet-Spengler Reaction and its Synthetic Applicability

The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orggoogle.comarkat-usa.org This reaction is a special case of the more general Mannich reaction. wikipedia.org

For the synthesis of a precursor to 3-methylisoquinolin-7-ol, one could envision reacting 3-hydroxyphenethylamine with acetaldehyde. The reaction is typically promoted by protic or Lewis acids and often requires heating. wikipedia.org The resulting 7-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline would then require subsequent oxidation or dehydrogenation to introduce the aromaticity of the isoquinoline ring. nih.govrsc.org

The success of the Pictet-Spengler reaction is highly dependent on the reactivity of the aromatic ring. The presence of an activating group, such as the hydroxyl group in this case, on the phenyl ring of the β-arylethylamine is crucial for facilitating the electrophilic attack of the intermediate iminium ion. wikipedia.org While the classical Pictet-Spengler reaction yields a tetrahydroisoquinoline, its application in a multi-step synthesis culminating in an aromatic isoquinoline is a well-established strategy.

Modern and Sustainable Synthetic Approaches for 3-Methylisoquinolin-7-ol Hydrobromide

In recent years, the development of more efficient and environmentally friendly methods for the synthesis of heterocyclic compounds has been a major focus of chemical research. These modern approaches, including catalytic methods and the application of green chemistry principles, offer significant advantages over classical synthetic routes.

Catalytic Methods (e.g., Transition Metal-Catalyzed Cyclizations)

Transition metal-catalyzed reactions have emerged as powerful tools for the construction of isoquinoline scaffolds. nih.govresearchgate.netnih.gov These methods often proceed with high efficiency and selectivity under milder reaction conditions compared to classical approaches.

One prominent strategy involves the transition metal-catalyzed C-H activation and annulation of suitable precursors. For the synthesis of a 3-methyl-7-hydroxyisoquinoline derivative, a potential route could involve the coupling of a substituted benzamide (B126) with an alkyne. For example, a 3-hydroxybenzamide derivative could be reacted with propyne (B1212725) in the presence of a rhodium(III) or ruthenium(II) catalyst. The reaction would proceed through a C-H activation of the benzamide, followed by insertion of the alkyne and subsequent cyclization to form the isoquinoline ring.

The choice of catalyst and reaction conditions is critical for achieving high yields and regioselectivity. Various transition metals, including palladium, rhodium, ruthenium, and copper, have been successfully employed in the synthesis of isoquinolines. organic-chemistry.org These catalytic cycles often involve oxidative addition, migratory insertion, and reductive elimination steps.

Green Chemistry Principles in Isoquinoline Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by, for example, using safer solvents, reducing waste, and employing catalytic rather than stoichiometric reagents. rsc.orgtandfonline.com The application of these principles to isoquinoline synthesis has led to the development of more sustainable synthetic routes. niscpr.res.iniau.ir

One key aspect of green chemistry in this context is the use of environmentally benign solvents. Traditional solvents used in isoquinoline synthesis, such as chlorinated hydrocarbons, are often toxic and environmentally harmful. Researchers have explored the use of greener alternatives, such as water, ethanol, or polyethylene glycol (PEG), to reduce the environmental footprint of these reactions. niscpr.res.in

Furthermore, the development of catalytic methods, as discussed in the previous section, is inherently a green approach as it reduces the amount of waste generated compared to stoichiometric reactions. The use of recyclable catalysts further enhances the sustainability of these processes. niscpr.res.in

Solvent-free reaction conditions, where the neat reactants are mixed, represent another important green chemistry strategy that can be applied to isoquinoline synthesis, minimizing solvent waste entirely. tandfonline.com

Table 3: Comparison of Classical and Modern Synthetic Approaches

| Approach | Advantages | Disadvantages |

| Classical (e.g., Bischler-Napieralski) | Well-established, readily available starting materials | Often requires harsh conditions, stoichiometric reagents, and can generate significant waste |

| Modern (e.g., Transition Metal-Catalyzed) | High efficiency and selectivity, milder reaction conditions, catalytic amounts of reagents | Catalysts can be expensive and require careful handling, potential for metal contamination in the final product |

Flow Chemistry and Continuous Processing for Efficient Production

The adoption of flow chemistry and continuous processing presents a paradigm shift from traditional batch production methods, offering enhanced safety, consistency, and scalability for the synthesis of pharmaceutical intermediates like this compound. uc.pt The inherent characteristics of flow chemistry, such as superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous intermediates in small, continuous streams, make it an attractive approach for complex multi-step syntheses. uc.pt

Continuous manufacturing allows for the integration of multiple reaction and purification steps into a single, seamless process. uc.pt This modular nature of flow chemistry systems enables the telescoping of synthetic sequences, minimizing manual handling and reducing the potential for human error. For the synthesis of heterocycles such as isoquinolines, flow processes can facilitate reactions that are difficult to control in batch reactors, including those that are highly exothermic or involve unstable intermediates. The improved control over residence time, temperature, and stoichiometry in a flow reactor can lead to higher yields and purities of the final product. While specific applications of flow chemistry for the production of this compound are not extensively detailed in the public domain, the principles have been successfully applied to the synthesis of various complex heterocyclic compounds, demonstrating the potential for its adaptation.

Optimization of Reaction Conditions and Isolation Techniques for this compound

The successful synthesis and isolation of this compound are critically dependent on the fine-tuning of reaction conditions and the development of robust isolation protocols. Key parameters such as solvent choice, temperature, catalyst loading, and reagent ratios must be systematically optimized to maximize yield and purity.

The choice of solvent and the operating temperature are crucial variables that can significantly influence the reaction kinetics, selectivity, and yield of isoquinoline synthesis. In the synthesis of related quinoline (B57606) derivatives, a binary mixture of water and acetic acid in the presence of sodium acetate has been shown to provide favorable results. researchgate.net For other isoquinoline syntheses, solvents such as ethanol and tetrahydrofuran have been employed. researchgate.netmdpi.com

The temperature regimen must be carefully controlled. For instance, one synthetic route to a related compound, 3-methylquinolin-7-ol, involves heating the reaction mixture at reflux for an extended period, indicating that high temperatures are necessary to drive the reaction to completion. chemicalbook.com However, in other cases, reactions are conducted at lower temperatures, such as 60°C or even room temperature, to improve selectivity and minimize the formation of byproducts. mdpi.com The optimal temperature is highly dependent on the specific reaction pathway and the stability of the reactants and products.

Table 1: Illustrative Solvent and Temperature Conditions in the Synthesis of Quinolines

| Entry | Solvent System | Base/Acid | Temperature (°C) | Yield (%) |

| 1 | Water | - | 100 | 10 |

| 2 | Acetic Acid | - | 120 | 30 |

| 3 | Water/Acetic Acid (1:1) | NaOAc | 120 | 85 |

| 4 | Ethanol | Piperidine | 80 | Good to Excellent |

| 5 | Tetrahydrofuran | Carbonyl diimidazole | Room Temp. | Not specified |

This table is generated based on data for the synthesis of related quinoline and isoquinoline derivatives to illustrate the impact of solvent and temperature optimization. researchgate.netmdpi.com

The stoichiometry of reagents and the choice and concentration of catalysts are pivotal in directing the reaction towards the desired product. In many synthetic routes for nitrogen-containing heterocycles, the precise molar ratios of the starting materials and any catalytic species must be maintained to avoid side reactions and maximize conversion. For example, in the synthesis of certain tricyclic isoquinoline derivatives, a 1.2 equivalent of a coupling agent like carbonyl diimidazole is used relative to the starting material. mdpi.com In another instance involving a reduction step, a four-fold excess of tin(II) chloride dihydrate is employed. mdpi.com The optimization of these ratios is typically achieved through systematic experimentation, where different stoichiometries are screened to find the conditions that afford the highest yield of the desired product.

The final stage of synthesis involves the purification of the crude product and the formation of the hydrobromide salt. A common method for the synthesis of 3-methylquinolin-7-ol involves treatment with 48% aqueous hydrobromic acid. chemicalbook.com Following the reaction, the mixture is typically basified to precipitate the free base, which can then be isolated and further purified.

Crystallization is a powerful technique for the purification of isoquinoline derivatives and their salts. The formation of a crystalline salt, such as a hydrobromide, can significantly enhance the purity of the final product. The choice of solvent is critical for successful crystallization. For isoquinoline itself, fractional crystallization of the acid sulfate salt has been a historical method of purification. wikipedia.org More modern approaches may involve dissolving the crude product in a suitable solvent and then inducing crystallization by cooling, adding an anti-solvent, or by slow evaporation. For instance, a patented method for purifying isoquinoline involves dissolving it in a specific solvent, cooling to 10°C or below, and repeating the crystallization process multiple times to achieve high purity. google.com After isolation, the purified free base can be converted to the hydrobromide salt by treatment with hydrobromic acid in an appropriate solvent, followed by crystallization of the salt.

Chemical Reactivity and Derivatization of 3 Methylisoquinolin 7 Ol Hydrobromide

Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Ring System

Electrophilic aromatic substitution (EAS) on the isoquinoline ring system is a fundamental class of reactions for its functionalization. dalalinstitute.commasterorganicchemistry.com The inherent electronic nature of the isoquinoline nucleus, with its electron-deficient pyridine (B92270) ring and electron-rich benzene (B151609) ring, generally directs incoming electrophiles to the benzene portion of the molecule (positions 5, 6, 7, and 8).

In the case of 3-Methylisoquinolin-7-ol (B1590295), the reactivity and orientation of substitution are significantly influenced by the substituents already present. The hydroxyl (-OH) group at the C-7 position is a powerful activating group, meaning it increases the rate of electrophilic substitution. dalalinstitute.com It directs incoming electrophiles to the positions ortho and para to itself. Consequently, electrophilic attack is strongly favored at the C-6 and C-8 positions. The methyl group at C-3 has a weaker activating effect on the carbocyclic ring.

Regioselective functionalization aims to introduce new chemical groups at specific positions on the isoquinoline core. mdpi.comnih.gov For 3-Methylisoquinolin-7-ol, the directing effect of the C-7 hydroxyl group is the dominant factor in determining the outcome of these reactions.

Halogenation: The introduction of a halogen atom, such as bromine or chlorine, onto the aromatic ring is a common transformation. Given the strong activating and directing influence of the hydroxyl group, halogenation of 3-Methylisoquinolin-7-ol is predicted to occur selectively at the C-6 and C-8 positions. The reaction typically proceeds by treating the substrate with a halogenating agent, often in the presence of a catalyst.

Nitration: The introduction of a nitro group (-NO2) is achieved using a nitrating agent, commonly a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com This reaction is also governed by the directing effects of the existing substituents. For 3-Methylisoquinolin-7-ol, nitration is expected to yield a mixture of 6-nitro- and 8-nitro-3-methylisoquinolin-7-ol.

The table below summarizes the expected major products from these regioselective functionalization reactions.

| Reaction Type | Reagent Example | Predicted Major Product(s) |

| Bromination | Br₂ / FeBr₃ | 6-Bromo-3-methylisoquinolin-7-ol, 8-Bromo-3-methylisoquinolin-7-ol |

| Nitration | HNO₃ / H₂SO₄ | 6-Nitro-3-methylisoquinolin-7-ol, 8-Nitro-3-methylisoquinolin-7-ol |

Friedel-Crafts reactions are pivotal for forming new carbon-carbon bonds on aromatic rings. libretexts.orgmasterorganicchemistry.com

Friedel-Crafts Alkylation: This reaction involves the treatment of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orglibretexts.org This process introduces an alkyl group onto the ring. For 3-Methylisoquinolin-7-ol, alkylation would be directed to the C-6 and C-8 positions. However, a significant challenge in applying this reaction to isoquinolines is the basicity of the ring nitrogen, which can complex with the Lewis acid catalyst, thereby deactivating the ring towards substitution. libretexts.orgyoutube.com

Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) using an acyl halide or an acid anhydride (B1165640) with a Lewis acid catalyst. masterorganicchemistry.comlibretexts.org Similar to alkylation, the reaction is directed by the hydroxyl group to the C-6 and C-8 positions. Acylation is often preferred over alkylation as the introduced acyl group is deactivating, which prevents further reactions (polyacylation), and the acylium ion intermediate is not prone to rearrangement. youtube.com The challenge of catalyst deactivation by the nitrogen atom also applies here.

The table below outlines the expected outcomes of Friedel-Crafts reactions on the isoquinoline core.

| Reaction Type | Reagent Example | Expected Product(s) |

| Alkylation | R-Cl / AlCl₃ | 6-Alkyl-3-methylisoquinolin-7-ol, 8-Alkyl-3-methylisoquinolin-7-ol |

| Acylation | RCOCl / AlCl₃ | 6-Acyl-3-methylisoquinolin-7-ol, 8-Acyl-3-methylisoquinolin-7-ol |

Nucleophilic Additions and Substitutions at the Isoquinoline Moiety

The electron-deficient nature of the pyridine ring within the isoquinoline system makes it susceptible to attack by nucleophiles. These reactions often target the C-1 position or involve the nitrogen atom directly.

The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic character, allowing for several key transformations.

N-Alkylation (Quaternization): The nitrogen atom can be readily alkylated by reacting with alkyl halides (e.g., methyl iodide) to form a quaternary isoquinolinium salt. This transformation increases the electron deficiency of the ring system, making it more susceptible to subsequent nucleophilic attack at the C-1 position.

N-Oxidation: Treatment with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA), converts the isoquinoline nitrogen to an N-oxide. This modification alters the electronic properties of the ring and can be used to direct further functionalization.

Nucleophilic attack can also occur at specific carbon atoms within the isoquinoline skeleton, leading to diverse structural modifications.

Addition of Organometallic Reagents: In isoquinolinium salts, the C-1 position is highly electrophilic and readily undergoes addition by organometallic nucleophiles like Grignard reagents (RMgX) or organolithium reagents (RLi). The initial addition product is a dihydroisoquinoline, which can be subsequently oxidized to restore aromaticity, resulting in a C-1 substituted isoquinoline.

C-4 Functionalization: While C-1 is the most common site for nucleophilic attack, methods for functionalization at other positions have been developed. For instance, a strategy for the C-4 alkylation of isoquinolines has been reported using vinyl ketones in the presence of benzoic acid, which proceeds through a temporary dearomatization of the ring. researchgate.net The applicability of this method to 3-Methylisoquinolin-7-ol would depend on the influence of the existing substituents on the proposed reaction mechanism. researchgate.net

Transformations Involving the Hydroxyl and Methyl Substituents

The hydroxyl and methyl groups of 3-Methylisoquinolin-7-ol are themselves reactive sites that can be chemically altered to produce a range of derivatives. nih.gov

Reactions of the Phenolic Hydroxyl Group: The hydroxyl group at C-7 behaves as a typical phenol (B47542), enabling a variety of transformations.

O-Alkylation (Ether Synthesis): The hydroxyl group can be converted into an ether by reaction with an alkyl halide in the presence of a base (e.g., potassium carbonate). This Williamson ether synthesis yields a 7-alkoxy-3-methylisoquinoline.

O-Acylation (Ester Formation): Esterification can be achieved by reacting the hydroxyl group with an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine. This reaction produces the corresponding 7-acyloxy-3-methylisoquinoline.

Reactions of the Methyl Group: The methyl group at C-3, being attached to an aromatic system, can undergo several types of reactions.

Oxidation: A strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), can oxidize the methyl group to a carboxylic acid group, yielding 7-hydroxyisoquinoline-3-carboxylic acid.

Radical Halogenation: The methyl group can be halogenated under radical conditions, for example, using N-bromosuccinimide (NBS) with a radical initiator. This would produce a 3-(halomethyl)isoquinoline derivative, which is a versatile intermediate for further synthesis.

The table below details potential transformations of the substituent groups.

| Substituent | Reaction Type | Reagent Example | Product Type |

| 7-Hydroxyl | O-Alkylation | R-X, K₂CO₃ | 7-Alkoxy-3-methylisoquinoline |

| 7-Hydroxyl | O-Acylation | (RCO)₂O, Pyridine | 7-Acyloxy-3-methylisoquinoline |

| 3-Methyl | Oxidation | KMnO₄ | 7-Hydroxyisoquinoline-3-carboxylic acid |

| 3-Methyl | Halogenation | NBS, AIBN | 3-(Bromomethyl)-7-hydroxyisoquinoline |

O-Functionalization of the Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group at the C-7 position is a prime site for functionalization through etherification and esterification reactions. These transformations are fundamental for modifying the compound's physicochemical properties and for creating intermediates for further synthesis.

Etherification: This process involves the conversion of the hydroxyl group (-OH) into an ether moiety (-OR). Standard Williamson ether synthesis conditions are applicable, where the hydroxyl group is first deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide ion. This intermediate then reacts with an alkyl halide or sulfonate to yield the corresponding ether. This reaction is highly versatile, allowing for the introduction of a wide array of alkyl and aryl groups.

Esterification: The hydroxyl group can be readily converted into an ester (-OOCR) through reaction with a carboxylic acid or its derivatives, such as acyl chlorides or anhydrides. Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method. youtube.commasterorganicchemistry.com Alternatively, for higher yields and milder conditions, reaction with a more reactive acyl chloride or anhydride in the presence of a base (e.g., pyridine, triethylamine) is often employed. These reactions produce a variety of ester derivatives.

Table 1: Examples of O-Functionalization Reactions

| Reaction Type | Reagents | Product Structure |

|---|---|---|

| Etherification (Methylation) | Methyl iodide (CH₃I), K₂CO₃ | 7-methoxy-3-methylisoquinoline |

| Etherification (Benzylation) | Benzyl bromide (BnBr), NaH | 7-(benzyloxy)-3-methylisoquinoline |

| Esterification (Acetylation) | Acetic anhydride, Pyridine | 3-methylisoquinolin-7-yl acetate |

| Esterification (Benzoylation) | Benzoyl chloride, Triethylamine | 3-methylisoquinolin-7-yl benzoate |

Chemical Modifications of the 3-Methyl Group

The methyl group at the C-3 position of the isoquinoline ring, while generally stable, can undergo specific chemical transformations, primarily oxidation. wikipedia.org The reactivity of a methyl group on an isoquinoline ring is position-dependent; oxidation of a 3-methyl group is noted to be substantially more challenging than that of a 1-methyl group. thieme-connect.de

Vigorous oxidation, for instance with reagents like selenium dioxide (SeO₂) at high temperatures, can convert the methyl group into an aldehyde (isoquinoline-3-carbaldehyde) or further to a carboxylic acid (isoquinoline-3-carboxylic acid). thieme-connect.de The specific product obtained often depends on the reaction conditions. These oxidized derivatives serve as valuable synthetic handles for subsequent modifications, such as the formation of imines, amides, or further carbon-carbon bonds.

Table 2: Oxidation Reactions of the 3-Methyl Group

| Oxidizing Agent | Conditions | Primary Product |

|---|---|---|

| Selenium Dioxide (SeO₂) | High Temperature (e.g., 180°C) | 7-hydroxyisoquinoline-3-carbaldehyde |

| Potassium Permanganate (KMnO₄) | Strong oxidation | 7-hydroxyisoquinoline-3-carboxylic acid |

Transition Metal-Catalyzed Coupling Reactions for Advanced Derivatives

To utilize the isoquinoline core for advanced derivatization via transition metal-catalyzed coupling, the 7-hydroxyl group must first be converted into a more suitable leaving group. A common and effective strategy is its transformation into a trifluoromethanesulfonate, or triflate (-OTf). This is achieved by reacting 3-Methylisoquinolin-7-ol with triflic anhydride in the presence of a base. The resulting 3-methylisoquinolin-7-yl triflate is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. dntb.gov.ua

Suzuki-Miyaura, Heck, and Sonogashira Coupling Reactions

These palladium-catalyzed reactions are powerful tools for forming new carbon-carbon bonds at the C-7 position of the isoquinoline ring, starting from the corresponding triflate derivative. researchgate.net

Suzuki-Miyaura Coupling: This reaction couples the triflate with an organoboron reagent, typically an aryl or vinyl boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.orgrsc.orgnih.govyoutube.com It is one of the most widely used methods for constructing biaryl structures, allowing for the introduction of a vast range of substituted aryl and heteroaryl groups at the C-7 position. organic-chemistry.orgnih.gov

Heck Reaction: The Heck reaction involves the coupling of the triflate with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction forms a new carbon-carbon bond between the C-7 position and one of the sp² carbons of the alkene, yielding a 7-vinylisoquinoline derivative. researchgate.net The stereoselectivity of the reaction typically favors the trans isomer. organic-chemistry.org

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling the triflate with a terminal alkyne. libretexts.orgwikipedia.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orgresearchgate.net The Sonogashira coupling is highly efficient for synthesizing 7-alkynylisoquinoline derivatives, which are versatile intermediates for further transformations. beilstein-journals.org

Table 3: C-C Coupling Reactions of 3-Methylisoquinolin-7-yl Triflate

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Structure at C-7 |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | Aryl group (e.g., -Phenyl) |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N | Vinyl group (e.g., -CH=CH-Ph) |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl group (e.g., -C≡C-Ph) |

Buchwald-Hartwig Amination and Other C-N Coupling Methodologies

The formation of carbon-nitrogen bonds is crucial in medicinal chemistry, and the Buchwald-Hartwig amination provides a powerful method for achieving this transformation. wikipedia.orgyoutube.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the synthesis of aryl amines from aryl halides or triflates. libretexts.orgorganic-chemistry.org Using 3-methylisoquinolin-7-yl triflate as the substrate, this reaction allows for the introduction of a wide variety of primary and secondary amines at the C-7 position. nih.gov The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃). wikipedia.org This methodology facilitates the synthesis of diverse 7-amino-3-methylisoquinoline derivatives, which are important scaffolds in drug discovery. acs.org

Other C-N coupling methodologies, while less common than the Buchwald-Hartwig reaction for this specific transformation, can also be considered for creating specialized nitrogen-containing derivatives.

Table 4: C-N Coupling Reaction of 3-Methylisoquinolin-7-yl Triflate

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Structure at C-7 |

|---|---|---|---|

| Buchwald-Hartwig Amination | Primary Amine (R-NH₂) | Pd₂(dba)₃, BINAP, NaOt-Bu | Secondary Amine (-NHR) |

| Buchwald-Hartwig Amination | Secondary Amine (R₂NH) | Pd(OAc)₂, XPhos, Cs₂CO₃ | Tertiary Amine (-NR₂) |

| Buchwald-Hartwig Amination | Aniline (PhNH₂) | Pd(OAc)₂, RuPhos, K₃PO₄ | Diaryl Amine (-NHPh) |

Advanced Spectroscopic and Crystallographic Investigations of 3 Methylisoquinolin 7 Ol Hydrobromide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Electronic Structure Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 3-Methylisoquinolin-7-ol (B1590295) hydrobromide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a comprehensive picture of its proton and carbon framework, as well as insights into its conformational and electronic properties.

While specific experimental NMR data for 3-Methylisoquinolin-7-ol hydrobromide is not widely published, the expected chemical shifts can be predicted based on the analysis of related isoquinoline (B145761) derivatives. The protonation of the isoquinoline nitrogen to form the hydrobromide salt would lead to a general downfield shift of the aromatic proton signals due to the increased electron-withdrawing nature of the heterocyclic ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These are predicted values based on known substituent effects on the isoquinoline ring system and may differ from experimental values.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | 8.5 - 8.7 | 150 - 155 |

| 3 | - | 160 - 165 |

| 4 | 7.6 - 7.8 | 120 - 125 |

| 5 | 7.8 - 8.0 | 128 - 132 |

| 6 | 7.3 - 7.5 | 115 - 120 |

| 7 | - | 155 - 160 |

| 8 | 7.7 - 7.9 | 110 - 115 |

| 4a | - | 135 - 140 |

| 8a | - | 125 - 130 |

| 3-CH₃ | 2.5 - 2.7 | 20 - 25 |

| 7-OH | 9.5 - 10.5 | - |

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for determining the connectivity and spatial proximity of atoms within the molecule. nih.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in identifying adjacent protons on the isoquinoline ring, such as the protons at positions 5, 6, and 8, and the proton at position 4.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for the CH and CH₃ groups in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For instance, correlations from the methyl protons to the carbon at position 3 and position 4 would confirm the placement of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. In the case of this compound, NOESY could reveal through-space interactions between the methyl protons and the proton at position 4, providing conformational information.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in the solid state. nih.gov Unlike solution-state NMR, which provides information about the averaged molecular structure, ssNMR can provide details about the specific arrangement of molecules in the crystal lattice. This is particularly important for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

For this compound, ssNMR could be used to:

Determine the number of crystallographically inequivalent molecules in the unit cell.

Probe the local environment of the bromide counter-ion through ⁷⁹Br and ⁸¹Br NMR. researchgate.net

Investigate the hydrogen bonding network involving the hydroxyl group and the hydrobromide ion.

Characterize any polymorphic forms that may exist.

Vibrational Spectroscopy (Infrared and Raman) for Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions. nih.gov

The IR and Raman spectra of this compound would exhibit characteristic vibrational modes corresponding to its functional groups.

O-H Stretch: A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, would be indicative of the hydroxyl group involved in hydrogen bonding.

N-H Stretch: The protonated isoquinoline nitrogen would give rise to N-H stretching vibrations, likely appearing as a broad band in the 2800-3200 cm⁻¹ region, often overlapping with C-H stretching bands.

C-H Stretches: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the methyl C-H stretches would appear just below 3000 cm⁻¹.

C=N and C=C Stretches: The stretching vibrations of the isoquinoline ring system would produce a series of sharp bands in the 1400-1650 cm⁻¹ region.

O-H Bend: The in-plane bending of the hydroxyl group would likely be found in the 1300-1450 cm⁻¹ region.

C-O Stretch: The stretching vibration of the carbon-oxygen bond of the phenol (B47542) would appear in the 1200-1300 cm⁻¹ range.

Interactive Data Table: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H Stretch (H-bonded) | 3200 - 3600 |

| N-H Stretch (H-bonded) | 2800 - 3200 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=N / C=C Ring Stretches | 1400 - 1650 |

| O-H Bend | 1300 - 1450 |

| C-O Stretch | 1200 - 1300 |

Density Functional Theory (DFT) calculations are a powerful tool for predicting and interpreting vibrational spectra. nih.govmdpi.com By creating a computational model of this compound, the vibrational frequencies and their corresponding normal modes can be calculated. psu.edu These theoretical predictions can then be compared with the experimental IR and Raman spectra to aid in the assignment of the observed bands. Discrepancies between the calculated and experimental frequencies can often be attributed to intermolecular interactions, such as hydrogen bonding, which are present in the solid state but may not be fully accounted for in gas-phase calculations. scielo.org.mx

Single-Crystal X-ray Diffraction Studies for Absolute Configuration and Crystal Lattice Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide a wealth of information, including:

Molecular Structure: The precise bond lengths, bond angles, and torsion angles of the molecule.

Crystal System and Space Group: The symmetry of the crystal lattice.

Unit Cell Parameters: The dimensions of the repeating unit of the crystal.

Intermolecular Interactions: A detailed map of the hydrogen bonding network involving the hydroxyl group, the protonated nitrogen, and the bromide ion, as well as other non-covalent interactions like π-π stacking.

Absolute Configuration: If the molecule is chiral and crystallizes in a non-centrosymmetric space group, the absolute configuration could be determined.

While a specific crystal structure for this compound is not currently available in public databases, analysis of related isoquinolinium bromide structures would suggest the formation of a well-defined hydrogen-bonded network in the solid state.

Crystallographic Insights into Tautomeric Forms or Polymorphic Behavior

Crystallographic studies are essential for unambiguously determining the three-dimensional structure of a molecule in the solid state. For this compound, single-crystal X-ray diffraction would provide precise coordinates of each atom, allowing for the definitive assignment of its tautomeric form. The isoquinolin-7-ol moiety can theoretically exist in different tautomeric forms, such as the enol and keto forms. X-ray crystallography would confirm which form is present in the crystalline solid and provide detailed information on bond lengths and angles that would support this assignment.

Furthermore, such studies could reveal the existence of polymorphs—different crystalline forms of the same compound. Polymorphism can arise from different arrangements of molecules in the crystal lattice and can significantly impact the physical properties of the compound. A thorough crystallographic investigation would involve screening for different crystalline forms under various crystallization conditions.

Table 1: Hypothetical Crystallographic Data for a Tautomeric or Polymorphic Form of this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.89 |

| b (Å) | 10.23 |

| c (Å) | 14.56 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1175 |

| Z | 4 |

Note: The data in this table is hypothetical and serves as an example of what would be reported from a crystallographic study.

Analysis of Intermolecular Forces and Supramolecular Architectures

Key intermolecular forces would likely include:

Hydrogen Bonding: Strong hydrogen bonds are expected between the bromide anion (Br⁻) and the hydroxyl group (-OH) of the isoquinolinol, as well as the protonated nitrogen of the isoquinoline ring.

π-π Stacking: The aromatic rings of the isoquinoline system could engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

Ion-Pairing Interactions: The electrostatic attraction between the positively charged isoquinolinium cation and the negatively charged bromide anion is a primary force in the crystal structure.

A detailed crystallographic analysis would quantify these interactions, including donor-acceptor distances and angles, providing a comprehensive picture of the supramolecular assembly.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | O-H | Br⁻ | 2.9 - 3.2 |

| Hydrogen Bond | N⁺-H | Br⁻ | 3.0 - 3.3 |

Note: The data in this table is illustrative of typical ranges for such interactions.

High-Resolution Mass Spectrometry for Elucidating Fragmentation Pathways and Isotopic Signatures

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound and for elucidating its structure through fragmentation analysis. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its chemical formula.

Tandem mass spectrometry (MS/MS) experiments would be employed to study the fragmentation pathways. By selecting the molecular ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern would be generated. For the 3-methylisoquinolin-7-ol cation, potential fragmentation pathways could include the loss of small neutral molecules such as carbon monoxide (CO) or hydrogen cyanide (HCN), as well as cleavages related to the methyl group.

The presence of bromine provides a distinct isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic M/M+2 isotopic pattern in the mass spectrum for bromine-containing fragments, which is a powerful diagnostic tool for identifying such species.

Table 3: Predicted High-Resolution Mass Spectrometry Data for the Cation of 3-Methylisoquinolin-7-ol

| Ion | Predicted m/z | Proposed Fragmentation |

|---|---|---|

| [M]⁺ | 159.0684 | Molecular Ion (C₁₀H₉NO) |

| [M - CH₃]⁺ | 144.0450 | Loss of a methyl radical |

| [M - CO]⁺ | 131.0735 | Loss of carbon monoxide |

Note: This table presents predicted fragmentation data for the organic cation, which would be observed in the mass spectrum of the hydrobromide salt.

Computational and Theoretical Chemistry Studies of 3 Methylisoquinolin 7 Ol Hydrobromide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and reactivity of molecules. By approximating the electron density, DFT calculations can provide valuable insights into the fundamental properties of a compound like 3-Methylisoquinolin-7-ol (B1590295) hydrobromide. These theoretical studies are instrumental in understanding its behavior at a molecular level.

Optimized Geometries, Energetics, and Spectroscopic Parameter Prediction (e.g., NMR, IR, UV-Vis)

A primary application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For 3-Methylisoquinolin-7-ol hydrobromide, these calculations would reveal precise bond lengths, bond angles, and dihedral angles, offering a detailed structural portrait. The process involves finding the minimum energy conformation on the potential energy surface.

Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can aid in the interpretation of experimental spectra. Similarly, the prediction of infrared (IR) vibrational frequencies and their intensities can help in assigning the absorption bands observed in experimental IR spectroscopy to specific molecular vibrations. Furthermore, Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions responsible for the absorption bands in the Ultraviolet-Visible (UV-Vis) spectrum. eurjchem.com

Below is a hypothetical table illustrating the kind of data that could be generated from such DFT calculations for 3-Methylisoquinolin-7-ol.

| Parameter | Predicted Value |

| Optimized Geometry | |

| C-C bond length (Å) | 1.39 - 1.42 |

| C-N bond length (Å) | 1.33 - 1.38 |

| C-O bond length (Å) | 1.36 |

| Spectroscopic Data | |

| ¹H NMR (ppm) | Aromatic: 7.0-8.5, Methyl: 2.5, OH: 9.5 |

| ¹³C NMR (ppm) | Aromatic: 110-150, Methyl: 20 |

| IR (cm⁻¹) | O-H stretch: ~3400, C-H stretch: ~3000, C=N stretch: ~1600 |

| UV-Vis λmax (nm) | ~280, ~320 |

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution Studies

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity.

For 3-Methylisoquinolin-7-ol, FMO analysis would map the distribution of these orbitals across the molecule, identifying the most likely sites for nucleophilic and electrophilic attack. Charge distribution studies, often visualized through molecular electrostatic potential (MEP) maps, complement FMO analysis by illustrating the electron density around the molecule. These maps show regions of positive and negative electrostatic potential, highlighting electron-rich and electron-poor areas, which are crucial for predicting intermolecular interactions. nih.gov

A hypothetical data table for FMO analysis is presented below.

| Parameter | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com For this compound, MD simulations can be used to explore its conformational flexibility by simulating the movements of its atoms and bonds. This is particularly useful for understanding how the molecule might change its shape in different environments.

Furthermore, MD simulations are invaluable for studying the interactions between the solute (this compound) and solvent molecules. By placing the molecule in a simulated box of solvent (e.g., water), researchers can observe how solvent molecules arrange themselves around the solute and form hydrogen bonds or other non-covalent interactions. This provides a detailed understanding of solvation effects, which can significantly influence the compound's properties and reactivity.

Reaction Mechanism Elucidation and Transition State Analysis via Computational Modeling

Computational modeling, particularly using DFT, is a powerful tool for elucidating reaction mechanisms. rsc.org For reactions involving 3-Methylisoquinolin-7-ol, these methods can be used to map out the entire reaction pathway, from reactants to products. This involves identifying and characterizing the structures of transition states—the high-energy intermediates that connect reactants and products.

By calculating the activation energies associated with these transition states, researchers can predict the feasibility and kinetics of a proposed reaction mechanism. mdpi.com This information is critical for understanding how the reaction proceeds and for designing more efficient synthetic routes or predicting potential side reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights (without biological outcomes or efficacy claims)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and a particular property. japsonline.com In the context of mechanistic insights, QSAR can be applied to understand how systematic changes in the molecular structure of isoquinoline (B145761) derivatives affect their physicochemical properties or reactivity.

By developing a QSAR model, it is possible to identify key molecular descriptors (e.g., electronic, steric, or hydrophobic properties) that are correlated with a specific mechanistic aspect. researchgate.net For instance, a QSAR study could explore how different substituents on the isoquinoline ring influence a particular reaction barrier or the stability of an intermediate. This provides a quantitative framework for understanding structure-property relationships within this class of compounds. nih.gov

Mechanistic Investigations of Select Biological Interactions of 3 Methylisoquinolin 7 Ol Hydrobromide Derivatives Strictly Non Clinical, Non Dosage, in Vitro/in Silico

Molecular Target Identification and Binding Studies (in vitro, cell-free, or non-human cell lines)

In vitro and in silico investigations into the derivatives of 3-methylisoquinolin-7-ol (B1590295) hydrobromide have focused on identifying their molecular targets and characterizing the nature of their binding interactions. These non-clinical studies utilize cell-free assays, non-human cell lines, and computational modeling to elucidate the fundamental mechanisms of action at a molecular level.

The isoquinoline (B145761) and quinoline (B57606) scaffolds are integral to numerous derivatives that have been investigated as potent enzyme inhibitors. Mechanistic studies often focus on topoisomerases, tubulin, and various kinases.

Topoisomerase Inhibition: Topoisomerase I (Topo I) is a critical enzyme in cellular processes involving DNA, and its inhibition can lead to cell death, making it a key target for investigation nih.gov. Non-camptothecin inhibitors have been developed, many of which share a common 3-arylisoquinoline scaffold nih.gov. Synthetic indenoisoquinolines, which are derivatives based on this core structure, have been extensively studied as alternatives to traditional inhibitors nih.gov. The mechanism of these agents involves the stabilization of the Topo I-DNA cleavage complex, which prevents the re-ligation of the DNA strand and ultimately leads to DNA damage nih.gov. Similarly, certain pyrazolo[4,3-f]quinoline derivatives have been evaluated for their ability to inhibit both Topoisomerase I and Topoisomerase IIα (Topo IIα) mdpi.com. In one study, a derivative labeled as 2E was found to inhibit 88.3% of Topo IIα activity, a level comparable to the established inhibitor etoposide (B1684455) mdpi.com.

Tubulin Polymerization Inhibition: Microtubules, which are dynamic polymers of α,β-tubulin dimers, are essential for several cellular functions, including mitosis bohrium.comresearchgate.net. The inhibition of tubulin polymerization is a well-established mechanistic pathway. Research has shown that derivatives such as 3-arylisoquinolinones can act as effective inhibitors of tubulin polymerization researchgate.net. These compounds are believed to exert their effect by binding to the colchicine (B1669291) site on β-tubulin researchgate.netnih.gov. The inhibitory potential of these derivatives is often quantified by their IC50 values. For instance, one representative 3-arylisoquinolinone, compound I-25, demonstrated potent inhibitory effects on various cancer cell lines, with IC50 values in the low nanomolar range researchgate.net. Another study on a series of quinoline derivatives identified compound 4c as a successful inhibitor of tubulin polymerization with an IC50 value of 17 ± 0.3 μM nih.gov.

Table 1: Tubulin Polymerization Inhibition by Isoquinoline/Quinoline Derivatives

| Compound Class | Specific Derivative | Target | IC50 Value | Reference |

|---|---|---|---|---|

| Quinoline Derivative | Compound 4c | Tubulin Polymerization | 17 ± 0.3 μM | nih.gov |

| 3-Arylisoquinolinone | Compound I-25 (MY-943) | MGC-803 Cell Proliferation | 0.017 μM | researchgate.net |

| 3-Arylisoquinolinone | Compound I-25 (MY-943) | HCT-116 Cell Proliferation | 0.044 μM | researchgate.net |

Other Enzyme Targets: Derivatives of the isoquinoline and quinoline core structures have been shown to interact with other critical enzyme families. For example, isoquinoline-tethered quinazoline (B50416) derivatives have been developed as inhibitors of receptor tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR) and HER2 nih.gov. Additionally, certain 4-anilinoquinoline derivatives have been found to modulate DNA methylation through the selective inhibition of the enzyme DNA methyltransferase DNMT1 google.com.

Receptor binding assays are fundamental in determining the affinity and selectivity of compounds for specific cellular receptors. For isoquinoline-based derivatives, a key area of investigation involves receptor tyrosine kinases, which play crucial roles in cellular signaling pathways.

Studies on isoquinoline-tethered quinazoline derivatives have demonstrated their ability to inhibit HER2 and EGFR kinases with high potency nih.gov. Binding and kinase assays revealed that these compounds could achieve significantly improved selectivity for HER2 over EGFR nih.gov. For example, compound 14f was shown to be a more potent inhibitor of HER2 phosphorylation at the cellular level compared to the established drug lapatinib (B449) nih.gov.

Table 2: Kinase Inhibition by Isoquinoline-Tethered Quinazoline Derivatives

| Compound | HER2 Kinase IC50 (nM) | EGFR Kinase IC50 (nM) | SKBR3 Cell Proliferation IC50 (nM) | Reference |

|---|---|---|---|---|

| Lapatinib | 13 | 11 | 123 | nih.gov |

| 14a | 11 | 130 | 103 | nih.gov |

| 14f | 13 | 120 | 116 | nih.gov |

Allosteric modulation represents another mechanism of interaction, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site, thereby modifying the receptor's activity mdpi.com. While specific examples of allosteric modulation by 3-methylisoquinolin-7-ol hydrobromide derivatives are not detailed in the provided research, this remains a plausible and important mechanism to investigate for such compounds, as it can offer advantages over direct orthosteric inhibition mdpi.com.

Cellular Pathway Modulation in Model Systems (in vitro, non-human, non-toxicology)

Beyond direct molecular interactions, research also investigates how these derivatives affect broader cellular pathways in various in vitro model systems.

Protein-protein interactions (PPIs) are fundamental to nearly all biological processes, and their modulation by small molecules is a significant area of research ajwilsonresearch.comscispace.com. The hub protein 14-3-3, which has hundreds of interaction partners, is a key target for PPI modulators nih.gov. Small molecules can act as either inhibitors or stabilizers of these interactions nih.gov. The development of modulators targeting the 14-3-3 PPI network is an active field, with the goal of influencing cellular processes by controlling these complex associations nih.govnih.gov. Derivatives of heterocyclic scaffolds like isoquinoline are of interest for their potential to serve as cores for novel PPI modulators.

Derivatives of the isoquinoline/quinoline scaffold can influence cellular pathways by altering gene expression. This can occur through several mechanisms, including the epigenetic modification of DNA or by affecting signaling pathways that control transcription.

One demonstrated mechanism is the downregulation of genes associated with multidrug resistance. For example, a 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4-one derivative was shown to decrease the mRNA levels of the ABCB1 transporter gene in HL-60 leukemia cells nih.gov. The ABCB1 gene encodes P-glycoprotein, a transporter whose overexpression is a major cause of reduced drug accumulation in cancer cells nih.gov.

Another mechanistic route is through the inhibition of enzymes that regulate the epigenetic state of DNA. As noted previously, 4-anilinoquinoline derivatives can inhibit DNA methyltransferase DNMT1, an enzyme responsible for maintaining DNA methylation patterns that silence gene expression google.com. By inhibiting this enzyme, these compounds can potentially lead to the reactivation of silenced genes. Furthermore, mechanistic studies have shown that certain quinoline derivatives can reduce the mRNA levels of β-tubulin in breast cancer cell lines, suggesting a feedback mechanism or regulatory effect linked to their primary action on the microtubule network nih.gov.

Structure-Activity Relationships for Fundamental Molecular Interactions (without linking to efficacy or adverse effects)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its interaction with a molecular target. For isoquinoline, quinoline, and quinazolinone derivatives, SAR studies have provided key insights into the features that govern their biological activities nuph.edu.uanih.govresearchgate.net.

For 3-Arylisoquinolinone Tubulin Inhibitors: The position of substituents on the aryl ring is critical. Studies have shown that a meta-substitution on the aryl ring dramatically enhances antiproliferative activity compared to para-substitution, a difference attributed to improved binding interactions within the colchicine site of tubulin researchgate.net.

For Quinazoline-based Kinase Inhibitors: The nature and position of functional groups on the quinazoline scaffold significantly impact inhibitory potency. In a series of 3-methylquinazolinone derivatives designed as EGFR inhibitors, the compound 3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide (compound 4d) showed particularly high activity, suggesting that this specific arrangement of fluoro- and benzamide (B126) moieties is favorable for binding nih.gov. For PI3Kα inhibitors, the presence of α,β-unsaturated ketones and strong electron-donating substituents on the quinazoline-2-indolinone scaffold were found to be critical for potent activity nih.gov.

For nih.govnih.govThiazino[3,4-a]isoquinoline Derivatives: In a series of these derivatives acting as DPP-IV inhibitors, the addition of cyclic aromatic moieties at specific positions was found to increase inhibitory activity. This enhancement was attributed to the formation of favorable π-π stacking interactions with aromatic amino acid residues, such as Phe357, in the enzyme's binding site researchgate.net.

Applications of 3 Methylisoquinolin 7 Ol Hydrobromide and Its Derivatives in Advanced Materials and Catalysis

Utilization as Ligands in Organometallic Chemistry and Catalysis

The nitrogen atom within the isoquinoline (B145761) ring possesses a lone pair of electrons, making it an effective coordination site for metal ions. This characteristic allows isoquinoline derivatives to function as ligands in organometallic chemistry, forming stable complexes with a variety of transition metals. These metal complexes are often pivotal in homogeneous catalysis.

Research into the synthesis of isoquinoline derivatives frequently involves transition-metal-catalyzed domino processes, highlighting the strong interaction between these heterocycles and metal centers like ruthenium, rhodium, palladium, nickel, and cobalt. bohrium.comresearchgate.net The development of such catalytic methods is a significant area of focus, aiming to construct complex molecular architectures from simpler precursors. bohrium.com Organometallic compounds that incorporate N-heterocyclic ligands, such as quinoline (B57606) and isoquinoline derivatives, have shown promise in various applications, including the development of anticancer agents where they act as bioactive ligands. nih.gov The ability to modify the isoquinoline structure allows for the fine-tuning of the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity, selectivity, and stability.

Table 1: Isoquinoline Derivatives in Organometallic Catalysis

| Metal Catalyst | Catalytic Process | Role of Isoquinoline Derivative | Reference |

|---|---|---|---|

| Ruthenium (Ru) | C-H/N-N Activation | Ligand/Substrate | bohrium.com |

| Rhodium (Rh) | Cyclization Reactions | Ligand/Substrate | bohrium.com |

| Palladium (Pd) | Tandem Reactions | Ligand/Substrate | bohrium.com |

Incorporation into Polymer Science and Functional Materials (e.g., optical, conductive materials, MOFs)

The isoquinoline moiety is increasingly being integrated into advanced functional materials due to its exceptional photophysical and electronic properties. amerigoscientific.com Its incorporation into polymeric structures and crystalline frameworks can impart desirable characteristics, leading to applications in optoelectronics and sensor technology.

Optical and Conductive Materials: Isoquinoline-based polymers and copolymers have been investigated for their potential in creating conductive and optical materials. amerigoscientific.com The extensive π-conjugated system of the isoquinoline ring is conducive to charge transport, a key requirement for conductive polymers. Furthermore, the inherent fluorescence of many isoquinoline derivatives makes them attractive candidates for use in organic light-emitting diodes (OLEDs) and fluorescent sensors. numberanalytics.comnih.govnih.gov The electronic and optical properties can be precisely tuned by modifying the chemical structure, enabling the design of materials with specific functionalities. amerigoscientific.com For instance, certain 1,7/8-substituted isoquinolines exhibit dual-state emissions and reversible solid-state acidochromic activities, where their color and fluorescence change in response to acidic vapor. rsc.org

Metal-Organic Frameworks (MOFs): Isoquinoline derivatives also serve as crucial organic ligands in the synthesis of Metal-Organic Frameworks (MOFs). amerigoscientific.com MOFs are highly porous materials constructed from metal ions or clusters linked by organic molecules. The geometry and functionality of the isoquinoline-based ligand dictate the structure and properties of the resulting MOF, influencing its capacity for applications like gas storage and catalysis. amerigoscientific.com

Table 2: Applications of Isoquinoline Derivatives in Functional Materials

| Material Type | Application | Role of Isoquinoline Derivative | Key Property | References |

|---|---|---|---|---|

| Polymers | Conductive Materials, Optical Sensors | Monomeric Unit | Electrical conductivity, specific optical response | amerigoscientific.com |

| OLEDs | Emitters, Charge Transport Materials | Core Component | High photoluminescence, tunable electrochemistry | numberanalytics.com |

| Fluorescent Materials | Solid-State Lighting, Sensors | Fluorophore | Dual-state emission, acidochromism | rsc.orgacs.org |

Role as Chiral Auxiliaries or Scaffolds in Asymmetric Synthesis

In the synthesis of enantiomerically pure compounds, particularly pharmaceuticals, chiral auxiliaries play a critical role. A chiral auxiliary is a molecule that is temporarily attached to a substrate to control the stereochemical outcome of a reaction, after which it is removed. wikipedia.orgsigmaaldrich.com The rigid and planar structure of the isoquinoline skeleton makes it an excellent scaffold for such applications. nih.gov

By attaching a chiral auxiliary to the isoquinoline core, or by using a chiral isoquinoline derivative itself, chemists can direct subsequent chemical transformations to produce a single desired stereoisomer. nih.gov This strategy is fundamental in the asymmetric synthesis of isoquinoline alkaloids, a large family of natural products with significant biological activities. nih.govacs.org Both diastereoselective and enantioselective catalytic methods are employed to achieve high levels of stereocontrol, often involving the stereoselective reduction of a C=N bond within a dihydroisoquinoline precursor. nih.govmdpi.com The development of these methods is a prominent goal in organic synthesis due to the importance of chirality in the function of bioactive molecules. nih.gov

Precursor for Advanced Chemical Probes or Dyes (non-biological application focus)

The conjugated aromatic system of the isoquinoline ring is the basis for its use as a chromophore and fluorophore. This makes isoquinoline derivatives valuable precursors for the synthesis of advanced dyes and chemical probes for materials science applications. wikipedia.org The electronic and photophysical properties, such as absorption and emission wavelengths, can be systematically altered by making chemical modifications to the isoquinoline core. nih.gov

For example, expanding the π-conjugated system by fusing other aromatic rings can shift the fluorescence to longer wavelengths. One research effort focused on synthesizing imidazo[5,1-a]isoquinoline, which contains an additional benzene (B151609) ring compared to similar pyrrolo[1,2-a]pyridine structures, with the goal of creating a new fluorophore that could serve as a precursor for near-infrared (NIR) dyes. researchgate.net Such dyes are of interest for their applications in advanced imaging and materials analysis. The inherent fluorescence of isoquinoline-3-amine derivatives has also been noted, suggesting their potential as fluorophores. nih.gov

Challenges and Future Directions in 3 Methylisoquinolin 7 Ol Hydrobromide Research

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of the isoquinoline (B145761) core is well-documented, with electrophilic substitution patterns being a key area of study. nih.gov However, the specific substitution pattern of 3-Methylisoquinolin-7-ol (B1590295) (an electron-donating hydroxyl group on the benzene (B151609) ring and a methyl group on the pyridine (B92270) ring) presents an opportunity to explore unique reactivity. Future work should aim to uncover novel reactivity patterns and unprecedented transformations that leverage this specific electronic and steric environment. rsc.org

Key areas for exploration include:

C-H Functionalization: The development of transition-metal-catalyzed C-H activation and functionalization reactions is a major frontier in organic synthesis. researchgate.netnih.gov Applying these methods to 3-Methylisoquinolin-7-ol could enable the direct introduction of new functional groups at positions that are difficult to access through classical methods, avoiding the need for pre-functionalized starting materials.

Photoredox Catalysis: Utilizing visible-light photoredox catalysis can enable radical-based transformations under mild conditions. This could lead to novel dearomatization reactions, cross-couplings, or the introduction of complex substituents that are incompatible with traditional thermal methods.

Domino and Cascade Reactions: Designing multi-step, one-pot cascade reactions initiated by the specific functionalities of the molecule could provide rapid access to complex, polycyclic scaffolds based on the 3-Methylisoquinolin-7-ol core. rsc.org For example, a reaction could be designed to engage both the hydroxyl and methyl groups in a coordinated transformation.

A significant challenge will be achieving regioselectivity, as multiple C-H bonds are available for activation. Understanding the directing influence of the hydroxyl and methyl groups will be crucial for developing predictable and high-yielding transformations. rsc.orgnih.gov

Integration with Advanced Analytical Techniques for Real-Time Mechanistic Studies

A deep understanding of reaction mechanisms is essential for optimizing existing synthetic routes and discovering new transformations. While many isoquinoline synthesis mechanisms are broadly understood, the specific kinetics and intermediates involved can be elusive. researchgate.net A key future direction is the integration of advanced analytical techniques for real-time, in-situ monitoring of reactions involving 3-Methylisoquinolin-7-ol hydrobromide.

Techniques that could provide unprecedented mechanistic insight include:

In-situ Spectroscopy: Using techniques like ReactIR (FTIR), Raman spectroscopy, and Process NMR to monitor the concentration of reactants, intermediates, and products in real-time without disturbing the reaction. This allows for the precise determination of reaction kinetics and the identification of transient species.

Mass Spectrometry: Advanced mass spectrometry techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS), can be used to detect and characterize reaction intermediates, including catalytic species and short-lived intermediates, directly from the reaction mixture. researchgate.net

Calorimetry: Reaction calorimetry can provide detailed thermodynamic data, helping to identify changes in the rate-limiting step or shifts in the reaction mechanism under different conditions.

The primary challenge is the complexity of the data generated and the need for sophisticated data analysis methods to deconvolve the signals from various species in the reaction mixture. Applying these techniques to study, for example, a catalytic C-H activation on the 3-Methylisoquinolin-7-ol scaffold could reveal the precise role of the catalyst and the factors controlling regioselectivity.

Design of Next-Generation Isoquinoline-Based Chemical Tools and Scaffolds (non-therapeutic)

Beyond therapeutic applications, the isoquinoline scaffold is a "privileged structure" that can be used to create a wide array of chemical tools for research purposes. A significant future direction for this compound is its development as a core scaffold for next-generation, non-therapeutic chemical tools.

Potential applications include:

Fluorescent Probes: The inherent fluorescence of some isoquinoline derivatives can be tuned through functionalization. The 3-Methylisoquinolin-7-ol core could be elaborated to create novel fluorophores for use in bio-imaging or as sensors for specific analytes. The hydroxyl group at the 7-position provides a convenient handle for attaching recognition moieties or modulating the electronic properties of the fluorophore.

Chiral Ligands: Isoquinolines serve as privileged chiral ligands in asymmetric synthesis. rsc.org Enantiomerically pure derivatives of 3-Methylisoquinolin-7-ol could be synthesized and evaluated as new ligands for metal-catalyzed asymmetric reactions, potentially offering unique selectivity or reactivity.

Scaffolds for Combinatorial Chemistry: The functional groups on 3-Methylisoquinolin-7-ol (hydroxyl, methyl, and various positions on the aromatic rings) provide multiple points for diversification. This makes it an attractive scaffold for the construction of diverse chemical libraries for screening in materials science or chemical biology, independent of any therapeutic goal.

The main challenge is the synthetic effort required to transform the basic scaffold into these more complex, functional molecules. mdpi.com Developing modular and efficient synthetic routes that allow for late-stage diversification will be key to realizing the potential of 3-Methylisoquinolin-7-ol as a versatile chemical tool.

Expanding Computational Models for Predictive Research and Property Engineering

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, expanding the use of computational models represents a critical future direction for accelerating research and enabling "in silico" property engineering.

Key areas for computational advancement include:

Predictive Reactivity Models: Using Density Functional Theory (DFT) and other quantum chemical methods to model reaction pathways, predict the regioselectivity of C-H functionalization, and calculate the activation energies for novel transformations. This can help prioritize experimental efforts and provide a deeper understanding of observed reactivity patterns.

Physicochemical Property Prediction: Developing accurate Quantitative Structure-Property Relationship (QSPR) models to predict properties such as solubility, pKa, and optical properties (e.g., fluorescence spectra) for novel derivatives of 3-Methylisoquinolin-7-ol. This would enable the rational design of molecules with desired physical characteristics.

Molecular Dynamics Simulations: For potential applications as ligands or material components, molecular dynamics (MD) simulations can be used to understand conformational preferences, binding modes, and intermolecular interactions in complex environments.

The primary challenge lies in the accuracy of the computational methods and the computational cost required for high-level calculations. Validating computational predictions with experimental data is crucial for refining models and building their predictive power. As these models improve, they will allow researchers to engineer derivatives of 3-Methylisoquinolin-7-ol with precisely tailored electronic, steric, and physical properties for a wide range of applications.

| Computational Method | Application in Isoquinoline Research | Predicted Properties | Reference |

| Density Functional Theory (DFT) | Elucidation of molecular geometry, electronic structure, and reactivity. | HOMO-LUMO gap, molecular electrostatic potential, vibrational frequencies. | |

| QSAR/QSPR | Predicting biological activity or physicochemical properties based on structure. | pKa, solubility, metabolic stability. | |

| Molecular Dynamics (MD) | Simulating the behavior and interactions of molecules over time. | Binding stability of ligand-protein complexes, conformational dynamics. | |

| Uni-Mol+ | A deep learning approach leveraging 3D conformations for accurate quantum chemical property prediction. | Quantum chemical properties, equilibrium conformations. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methylisoquinolin-7-ol hydrobromide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with a Friedel-Crafts alkylation or Suzuki-Miyaura coupling to construct the isoquinoline core, followed by regioselective bromination at the 3-position. Use high-performance liquid chromatography (HPLC) to monitor intermediate purity (e.g., retention time alignment with standards) . Optimize reaction temperature (40–80°C) and solvent polarity (e.g., DMF/THF mixtures) to enhance yield. For bromination, stoichiometric HBr gas in anhydrous conditions minimizes side products .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) with high-resolution mass spectrometry (HRMS) for structural confirmation. For purity, use reverse-phase HPLC (C18 column, acetonitrile/water gradient) and compare retention times against synthetic intermediates . Quantify residual solvents via gas chromatography (GC) with flame ionization detection (FID) .

Q. What solubility and stability challenges are associated with this compound in aqueous and organic matrices?

- Methodological Answer : Conduct solubility profiling in buffered solutions (pH 1–10) and common solvents (e.g., ethanol, DMSO). Stability studies should include accelerated degradation under UV light (ICH Q1B guidelines) and thermal stress (40–60°C). Monitor degradation via UV-Vis spectroscopy (λ = 270–320 nm) . Note that hydrobromide salts often exhibit reduced aqueous solubility compared to free bases due to ionic interactions .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the regioselectivity of bromination on the isoquinoline scaffold?

- Methodological Answer : Employ density functional theory (DFT) calculations to model electron density distributions and predict reactive sites (e.g., C-3 vs. C-4 bromination). Validate experimentally using isotopic labeling (e.g., ²H-NMR) and kinetic studies (stopped-flow techniques). Compare with analogous systems like 7-chloroquinoline derivatives to identify electronic vs. steric influences .

Q. What strategies improve the crystalline stability of this compound for X-ray diffraction analysis?